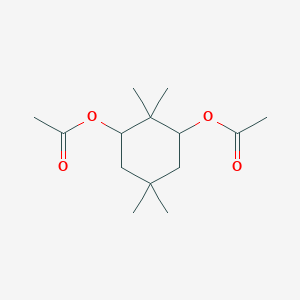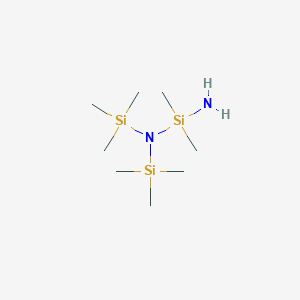
N-(o-Methoxyphenyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Methoxyphenyl)benzamidine is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamidine, where the phenyl group is substituted with an o-methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Methoxyphenyl)benzamidine typically involves the condensation of o-methoxyaniline with benzamidine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(o-Methoxyphenyl)benzamidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amidine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: o-Hydroxyphenylbenzamidine
Reduction: N-(o-Methoxyphenyl)benzylamine
Substitution: N-(o-Halophenyl)benzamidine
Applications De Recherche Scientifique
N-(o-Methoxyphenyl)benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(o-Methoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes. It can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: The parent compound, which lacks the methoxy group.
N-(p-Methoxyphenyl)benzamidine: A positional isomer with the methoxy group at the para position.
N-(o-Chlorophenyl)benzamidine: A derivative with a chloro group instead of a methoxy group.
Uniqueness
N-(o-Methoxyphenyl)benzamidine is unique due to the presence of the o-methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
23557-77-9 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N'-(2-methoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-13-10-6-5-9-12(13)16-14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16) |
Clé InChI |
LJBSKFOYTXYCOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)






![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)





